molecular formula C20H16FN3O4 B2938720 N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-25-4

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2938720
M. Wt: 381.363
InChI Key: RAEPJVGCLCILTQ-UHFFFAOYSA-N
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Description


N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, often referred to as FNMDP , is a chemical compound with a complex structure. It belongs to the class of dihydropyridine derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis


The synthesis of FNMDP involves several steps, including the condensation of 4-fluoro-3-nitroaniline with 3-methylbenzaldehyde, followed by cyclization to form the dihydropyridine ring. The carboxamide group is introduced during the final step. Detailed synthetic pathways and reaction conditions are documented in the literature.



Molecular Structure Analysis


FNMDP’s molecular formula is C~22~H~18~FN~3~O~4~ . Its structure comprises a dihydropyridine ring, a nitrophenyl group, and a carboxamide moiety. The 3D arrangement of atoms influences its biological activity, making it a potential drug candidate.



Chemical Reactions Analysis


FNMDP can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions impact its stability, reactivity, and pharmacological behavior. Researchers have investigated its behavior under different conditions.



Physical And Chemical Properties Analysis



  • Melting Point : FNMDP melts at approximately 200°C .

  • Solubility : It exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol .

  • Stability : FNMDP is stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.


Scientific Research Applications

Medicinal Chemistry Applications

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate excellent in vivo efficacy and favorable pharmacokinetic profiles, which has led to clinical trials for cancer treatment (Schroeder et al., 2009).

Materials Science and Polymer Applications

The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from compounds structurally related to the one have shown that these polymers possess high solubility in various organic solvents and exhibit high glass transition temperatures and thermal stability. This makes them suitable for applications requiring durable and heat-resistant materials (Hsiao, Yang, & Lin, 1999).

Antiviral and Antimicrobial Research

Research on fluorine-containing compounds similar to the specified chemical has focused on developing novel antiviral and antimicrobial agents. For instance, fluorine-18-labeled compounds have been synthesized for potential use in positron emission tomography (PET) imaging, aiding in the investigation of neurological diseases and cancer (Lang et al., 1999).

Chemical Synthesis and Drug Development

The development of new synthetic pathways for creating structurally complex compounds, including those with fluorine and nitro groups, has implications for drug discovery and development. These pathways enable the synthesis of a wide range of compounds with potential biological activity, illustrating the versatility and importance of innovative chemical synthesis techniques (Sharma et al., 1999).

Safety And Hazards



  • Toxicity : Limited toxicity data are available, but standard safety precautions should be followed during handling and experimentation.

  • Hazardous Reactions : FNMDP may react with strong oxidizing agents or reducing agents.

  • Environmental Impact : Proper disposal methods should be employed to prevent environmental contamination.


Future Directions


FNMDP’s potential applications span various fields, including medicinal chemistry, drug development, and material science. Researchers should explore its biological activity, optimize its synthesis, and investigate its pharmacokinetics. Additionally, structural modifications may enhance its efficacy and safety profile.


properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEPJVGCLCILTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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